ITH12575

科学研究应用

ITH 12575 有几个科学研究应用,包括:

神经保护: 它可以保护大鼠海马切片免受谷氨酸诱导的兴奋性毒性,以及神经母细胞瘤细胞免受氧化应激.

钙信号研究: 用于研究 HeLa 细胞中线粒体到细胞质的钙外流.

药理学研究: 研究其在神经退行性疾病中的潜在治疗作用.

作用机制

ITH 12575 通过抑制线粒体钠/钙交换 (mNCX) 机制发挥其作用。 这种抑制减少了线粒体到细胞质的钙外流,从而保护细胞免受钙超载和氧化应激 . 该化合物靶向钙稳态调节器 1 (CALHM1) 通道,在低微摩尔浓度下减少钙内流 .

生化分析

Biochemical Properties

ITH12575 plays a significant role in biochemical reactions, particularly those involving calcium ions. It reduces calcium efflux from the mitochondria to the cytosol . This interaction with calcium ions suggests that this compound may interact with various enzymes, proteins, and other biomolecules involved in calcium signaling pathways.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It protects against calcium overload and mitigates neuronal damage in a model of oxidative stress . This suggests that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as an inhibitor of the mitochondrial sodium-calcium exchanger (mNCX) . By reducing calcium efflux from the mitochondria to the cytosol, this compound can protect against calcium overload and mitigate neuronal damage .

Metabolic Pathways

Given its role as an inhibitor of the mitochondrial sodium-calcium exchanger, it is likely that this compound interacts with enzymes or cofactors involved in calcium signaling pathways .

Subcellular Localization

Given its role as an inhibitor of the mitochondrial sodium-calcium exchanger, it is likely that this compound is localized to the mitochondria .

准备方法

合成路线和反应条件

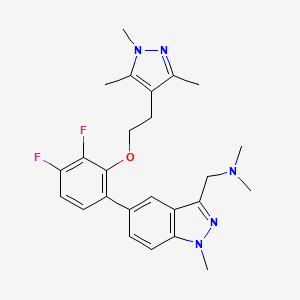

ITH 12575 的合成涉及苯并噻嗪核心结构的形成。合成路线通常包括以下步骤:

苯并噻嗪核的形成: 这涉及在特定条件下使合适的先驱体环化形成苯并噻嗪环。

氯化: 在苯并噻嗪环的第 7 位引入氯原子。

取代: 将 2-(1-甲基乙基)苯基连接到苯并噻嗪核心。

反应条件通常涉及使用二甲基亚砜 (DMSO) 和乙醇等溶剂,并仔细控制反应温度以确保获得所需的产物 .

工业生产方法

ITH 12575 的工业生产遵循类似的合成路线,但规模更大。该过程涉及:

批量合成: 大规模合成苯并噻嗪核心。

纯化: 使用高效液相色谱 (HPLC) 达到 ≥98% 的纯度.

质量控制: 通过严格的测试和分析确保批次一致性和纯度。

化学反应分析

反应类型

ITH 12575 经历了几种类型的化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,形成各种氧化衍生物。

还原: 还原反应可以改变苯并噻嗪核心,可能改变其生物活性。

取代: 在适当的条件下,氯原子和 2-(1-甲基乙基)苯基可以被其他官能团取代。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 氢氧化钠和各种有机溶剂等试剂促进了取代反应。

主要产品

从这些反应中形成的主要产品取决于所使用的特定试剂和条件。 例如,氧化可能会产生羟基化衍生物,而取代反应可以产生各种官能化苯并噻嗪化合物 .

相似化合物的比较

ITH 12575 与其他苯并噻嗪衍生物(如 CGP37157)进行比较。 虽然这两种化合物都抑制线粒体钠/钙交换,但 ITH 12575 已被证明对通过 CALHM1 减少钙内流具有更强的作用 . 类似的化合物包括:

CGP37157: 另一种对 mNCX 具有类似抑制效果的苯并噻嗪衍生物。

属性

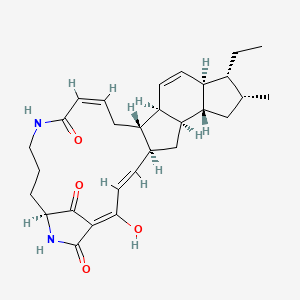

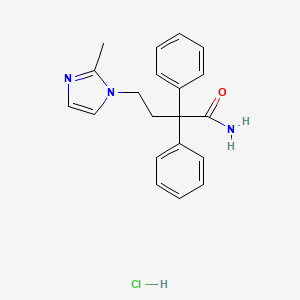

IUPAC Name |

7-chloro-5-(2-propan-2-ylphenyl)-1,5-dihydro-4,1-benzothiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNOS/c1-11(2)13-5-3-4-6-14(13)18-15-9-12(19)7-8-16(15)20-17(21)10-22-18/h3-9,11,18H,10H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMUJSJZBYAAEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1C2C3=C(C=CC(=C3)Cl)NC(=O)CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of ITH12575 and how does it exert neuroprotective effects?

A: this compound acts by blocking the mitochondrial Na+/Ca2+ exchanger (NCLX) [, ]. This exchanger is the primary route for Ca2+ efflux from mitochondria to the cytosol. Excessive influx of Ca2+ into mitochondria is a hallmark of neuronal injury and can trigger cell death pathways. By blocking NCLX, this compound prevents mitochondrial Ca2+ overload, thereby protecting neurons from damage.

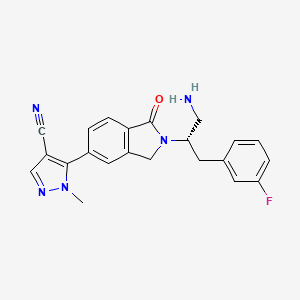

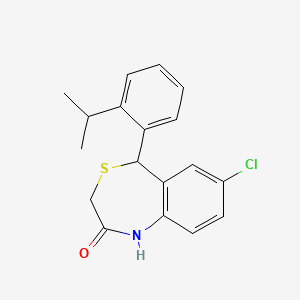

Q2: What are the key structural features of this compound and how do they relate to its activity?

A: While the provided abstracts do not detail the specific structure-activity relationship (SAR) of this compound, they mention that it is an analog of CGP37157, the first-in-class NCLX blocker []. The research focuses on developing benzothiazepine derivatives with improved drug-likeness and pharmacokinetic properties compared to CGP37157 and this compound. The identification of new compounds with increased neuroprotective activity suggests modifications to the benzothiazepine scaffold can influence its potency and efficacy [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid [3-(5-chloro-2-difluoromethoxy-phenyl)-1-(2-{4-[(2-cyano-ethyl)-methyl-amino]-piperidin-1-yl}-2-oxo-ethyl)-1H-pyrazol-4-yl]-amide](/img/structure/B608068.png)